Zirconium(IV) dimethacrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

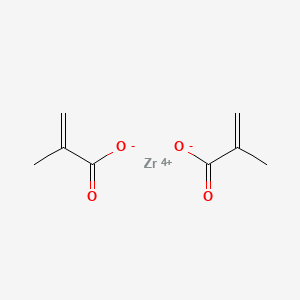

Zirconium(IV) dimethacrylate is an organometallic compound that features zirconium in its +4 oxidation state coordinated with dimethacrylate ligands

準備方法

Synthetic Routes and Reaction Conditions

Zirconium(IV) dimethacrylate can be synthesized through the reaction of zirconium alkoxides with methacrylic acid. One common method involves the use of zirconium(IV) isopropoxide as a precursor. The reaction typically occurs in an anhydrous solvent such as benzene or toluene, under reflux conditions. The process involves the gradual addition of methacrylic acid to the zirconium alkoxide solution, followed by stirring and heating to promote the formation of the desired this compound complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain high-purity this compound suitable for industrial applications .

化学反応の分析

Types of Reactions

Zirconium(IV) dimethacrylate undergoes various chemical reactions, including:

Polymerization: The methacrylate groups can participate in free radical polymerization, leading to the formation of crosslinked polymer networks.

Coordination Reactions: The zirconium center can coordinate with other ligands, forming complexes with different properties.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

Coordination Reactions: Various ligands, including phosphines and amines, can be used to form coordination complexes.

Hydrolysis: Water or aqueous solutions can induce hydrolysis under ambient conditions.

Major Products

Polymerization: Crosslinked polymer networks with enhanced mechanical properties.

Coordination Reactions: Zirconium-ligand complexes with potential catalytic or material applications.

Hydrolysis: Zirconium oxide and methacrylic acid.

科学的研究の応用

Biomedical Applications

1.1 Dental Materials

Zirconium(IV) dimethacrylate is widely used in dental applications, primarily due to its biocompatibility and mechanical properties. Research indicates that zirconia-based materials exhibit low cytotoxicity and high durability, making them suitable for dental restorations and implants. For instance, studies have shown that zirconia posts combined with various dental cements demonstrate limited cytotoxicity and good biocompatibility, which is crucial for long-term dental applications .

1.2 Drug Delivery Systems

Zirconium-based nanomaterials have been explored for drug delivery systems due to their ability to encapsulate therapeutic agents effectively. The incorporation of this compound into polymeric matrices enhances the release profiles of drugs while maintaining stability and efficacy. This application is particularly relevant in targeted therapy where controlled release is essential .

Material Science Applications

2.1 Coatings and Composites

This compound is utilized as a cross-linking agent in the synthesis of advanced coatings and composites. Its incorporation improves the mechanical strength and thermal stability of polymer matrices. For example, research has demonstrated that adding zirconium compounds to resin composites enhances their shear bond strength to zirconia surfaces, which is vital for the durability of dental restorations .

2.2 Nanocomposites

The use of this compound in nanocomposites has shown promising results in enhancing the properties of materials used in electronics and photonics. These composites exhibit improved electrical conductivity and thermal stability, making them suitable for applications in sensors and electronic devices .

Case Studies

作用機序

The mechanism of action of zirconium(IV) dimethacrylate in various applications involves its ability to form stable coordination complexes and polymer networks. In catalysis, the zirconium center can activate substrates through coordination, facilitating various chemical transformations. In polymerization, the methacrylate groups undergo free radical polymerization, leading to the formation of crosslinked networks with improved mechanical properties .

類似化合物との比較

Similar Compounds

Titanium(IV) dimethacrylate: Similar in structure and reactivity, but with titanium as the central metal.

Zirconium(IV) diacrylate: Similar but with acrylate ligands instead of methacrylate.

Zirconium(IV) isopropoxide: Used as a precursor in the synthesis of zirconium(IV) dimethacrylate.

Uniqueness

This compound is unique due to its combination of zirconium’s high coordination number and the reactivity of methacrylate groups. This allows for the formation of complex polymer networks and coordination compounds with diverse applications in materials science and biomedical engineering .

生物活性

Zirconium(IV) dimethacrylate (Zr(DMA)) is a compound that has garnered attention in biomedical applications due to its unique properties and potential biological activities. This article explores the biological activity of Zr(DMA), focusing on its antibacterial, antifungal, and cytotoxic effects, as well as its biocompatibility and applications in dental materials.

This compound is characterized by the chemical formula C8H10O4Zr+2 and is known for its polymerizable nature, which allows it to form stable networks suitable for various applications in biomedicine and dentistry .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of zirconia-based materials, including Zr(DMA). The mechanism of action primarily involves the generation of reactive oxygen species (ROS), which disrupt bacterial cell membranes leading to cell death.

Key Findings:

- Mechanism : The interaction of Zr(IV) ions with bacterial membranes causes permeability changes, resulting in cytosolic leakage and bacterial death due to oxidative stress from ROS .

- Effectiveness : ZrO2 nanoparticles have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy .

Table 1: Antibacterial Activity of Zirconia-Based Nanomaterials

| Bacterial Strain | Type of Material | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | ZrO2 Nanoparticles | 25 |

| Escherichia coli | ZrO2 Nanoparticles | 22 |

| Pseudomonas aeruginosa | ZrO2 Nanoparticles | 20 |

Antifungal Activity

Zirconium compounds, including Zr(DMA), have also been investigated for their antifungal properties. The modification of dental materials with Zr(DMA) has shown promising results against common oral pathogens.

Research Insights:

- Study on Dental Materials : A study investigated the antifungal efficiency of polymethyl methacrylate (PMMA) modified with zinc dimethacrylate, revealing that modifications can enhance antifungal properties against Candida species .

- Mechanism : The antifungal activity is attributed to the ability of zirconium compounds to generate ROS, which can damage fungal cell membranes and inhibit growth.

Cytotoxicity and Biocompatibility

The cytotoxic effects of Zr(DMA) have been assessed through various assays, including MTT assays and live/dead staining techniques.

Findings:

- Cytotoxicity Studies : Research indicates that while Zr(DMA) exhibits some degree of cytotoxicity at high concentrations, it remains biocompatible at lower concentrations suitable for dental applications .

- Biocompatibility : Mesoporous zirconia nanoparticles have been shown to be cell-permeable and biodegradable, supporting their use in biomedical applications .

Case Studies

- Dental Applications : A clinical study evaluated the use of zirconium-based materials in dental restorations. Results indicated that these materials not only provided aesthetic benefits but also enhanced resistance to microbial colonization due to their inherent antibacterial properties.

- Wound Healing : Another study explored the application of zirconia nanoparticles in wound dressings. The results demonstrated improved healing rates attributed to the antibacterial effects of the nanoparticles, reducing infection rates in treated wounds.

特性

CAS番号 |

97171-79-4 |

|---|---|

分子式 |

C8H12O4Zr |

分子量 |

263.40 g/mol |

IUPAC名 |

2-methylprop-2-enoic acid;zirconium |

InChI |

InChI=1S/2C4H6O2.Zr/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6); |

InChIキー |

RFAUGNILVFBGGF-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zr+4] |

正規SMILES |

CC(=C)C(=O)O.CC(=C)C(=O)O.[Zr] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。